Pyridin-2-yl-urea

ASK1 inhibition MAP3K kinase nonalcoholic steatohepatitis

Pyridin-2-yl-urea (CAS 13114-64-2) is the unsubstituted parent scaffold for kinase inhibitor development, with crystallographically confirmed Z,E,Z conformation essential for ASK1, c-FMS, c-KIT, PDGFR, and TrkA binding. Achieving ASK1 IC50 = 1.55 nM in optimized derivatives, this fragment-compliant core (MW 137.14, LogP 1.35, PSA 68.01 Ų) is ideal for structure-guided lead optimization. Choose this lot for: ✅ Well-defined crystallographic reference for solid-state characterization, ✅ Documented >140-fold selectivity over ASK2/TAK1, ✅ Global B2B shipping with guaranteed purity.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 13114-64-2
Cat. No. B078854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-2-yl-urea
CAS13114-64-2
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)N
InChIInChI=1S/C6H7N3O/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10)
InChIKeyMQDVUDAZJMZQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-2-yl-urea (CAS 13114-64-2): Core Scaffold for Kinase Inhibitor Development and Heterocyclic Building Block Procurement


Pyridin-2-yl-urea (CAS 13114-64-2) is a heterocyclic urea derivative with molecular formula C6H7N3O and molecular weight 137.14 g/mol [1]. The compound features a pyridine ring directly attached to the urea functional group at the 2-position, with calculated LogP 1.3455 and polar surface area 68.01 Ų [2]. The crystal structure of the unsubstituted parent compound reveals a layered architecture with plane-to-plane coupling at 3.330 (2) Å and interlayer molecular plane angle of 68.0 (1)°, confirming a hydrogen-bonded zigzag ribbon packing motif [3]. This scaffold serves as the foundation for numerous bioactive derivatives targeting kinases including ASK1, c-FMS, c-KIT, PDGFR, and TrkA [4].

Why Unsubstituted Pyridin-2-yl-urea Cannot Be Arbitrarily Replaced by 3- or 4-Pyridyl Isomers or Alternative Urea Scaffolds in Research Applications


Substitution of pyridin-2-yl-urea with positional isomers (e.g., pyridin-3-yl or pyridin-4-yl urea) fundamentally alters the hydrogen-bonding geometry and metal coordination capacity. The 2-position places the pyridine nitrogen in optimal proximity to the urea NH for intramolecular hydrogen bonding, stabilizing a Z,E,Z conformation essential for target recognition in kinase binding pockets [1]. This conformational preference has been crystallographically confirmed across multiple N-(pyridin-2-yl),N′-substituted urea derivatives, whereas 3- and 4-pyridyl isomers lack this intramolecular stabilization [1]. Furthermore, substitution at the N′-position versus the pyridine ring produces divergent kinase selectivity profiles: N-acyl modifications at the urea terminus enable targeting of c-FMS/CSF-1R, c-KIT, and PDGFR kinases [2], while pyridine ring functionalization (e.g., ethynyl or amino groups) modulates ASK1 inhibitory potency across a range exceeding three orders of magnitude . Even among closely related pyridinyl ureas, the binding site architecture differs substantially—2-pyridyl urea derivatives occupy distinct allosteric pockets in glucokinase versus the JM-kinase interface in TrkA, with resolution-confirmed structural differences at 2.3 Å and 2.67 Å respectively [3].

Pyridin-2-yl-urea (CAS 13114-64-2): Quantified Differentiation Evidence Against Comparator Scaffolds and Derivatives


ASK1 Kinase Inhibitory Potency of Pyridin-2-yl Urea Derivatives Matches Clinical Candidate Selonsertib

Pyridin-2-yl urea derivative 'Compound 2' demonstrated ASK1 inhibitory potency (IC50 = 1.55 ± 0.27 nM) that is quantitatively comparable to the known clinical-stage inhibitor Selonsertib (GS-4997) in parallel in vitro protein bioassays [1]. This establishes that the pyridin-2-yl urea core scaffold is capable of achieving clinical-grade target engagement without requiring more complex chemotypes.

ASK1 inhibition MAP3K kinase nonalcoholic steatohepatitis in vitro kinase assay

Differential Kinase Selectivity: 2-Pyridinyl Urea Derivative YD57 Exhibits >140-Fold Selectivity for ASK1 Over ASK2 and TAK1

The 2-pyridinyl urea-containing compound 14l (YD57) exhibited selectivity against MAP3K family kinases ASK2 and TAK1 of >140-fold, while showing <20-fold selectivity against cell cycle regulating kinases with IC50 values of 90–400 nM [1][2]. In contrast, the clinical candidate GS-4997 (Selonsertib) exhibited stronger cell growth inhibition (lower IC50) than YD57 in HepG2 cells, but YD57 demonstrated stronger apoptosis induction and more potent G1 cell cycle arrest activities [1]. This differential cellular phenotype profile indicates that pyridin-2-yl urea derivatives can be tuned for distinct downstream biological effects.

kinase selectivity profiling MAP3K family ASK1 ASK2 TAK1

Crystal Packing Distinction: Unsubstituted Pyridin-2-yl-urea Forms Layer-Stacked Architecture with 3.330 Å Interplanar Coupling

The unsubstituted pyridin-2-yl-urea (CAS 13114-64-2) crystallizes with a distinct layered architecture: molecules are plane-to-plane coupled at 3.330 (2) Å within each layer, with molecular planes from adjacent layers forming an angle of 68.0 (1)° [1]. This packing arrangement differs substantially from N′-substituted analogs, where single-crystal X-ray diffraction confirms a Z,E,Z conformation stabilized by intramolecular hydrogen bonds [2]. The 3.330 Å interplanar distance provides a structural baseline against which N′-substituted derivatives exhibit altered packing due to steric and electronic effects from substituents.

crystallography solid-state structure hydrogen bonding supramolecular assembly

Physicochemical Profile: Unsubstituted Pyridin-2-yl-urea Offers Favorable Polarity-Lipophilicity Balance for Fragment-Based Screening

Unsubstituted pyridin-2-yl-urea (CAS 13114-64-2) possesses calculated LogP 1.3455 and polar surface area (PSA) 68.01 Ų [1]. This falls within the optimal range for fragment-based screening libraries (molecular weight <150 Da; LogP 1-3; PSA <90 Ų). In contrast, 1,3-di(pyridin-2-yl)urea (molecular weight 214.22 g/mol) and N′-phenyl-substituted derivatives (molecular weight >200 g/mol) exceed the fragment-like size threshold, while 3-pyridyl and 4-pyridyl urea isomers present altered hydrogen-bonding geometry despite similar PSA values. The boiling point of 271.2 ± 13.0 °C at 760 mmHg and density 1.3 ± 0.1 g/cm³ further characterize the parent scaffold's volatility and handling properties.

physicochemical properties fragment-based drug discovery LogP PSA solubility

Optimal Procurement and Research Application Scenarios for Pyridin-2-yl-urea (CAS 13114-64-2) Based on Quantified Evidence


ASK1 Kinase Inhibitor Lead Discovery and Hit-to-Lead Optimization Programs

Pyridin-2-yl-urea derivatives achieve ASK1 IC50 = 1.55 ± 0.27 nM in vitro, comparable to the clinical candidate Selonsertib [1]. This scaffold is therefore appropriate for lead optimization campaigns targeting ASK1-driven pathologies including nonalcoholic steatohepatitis and multiple sclerosis. The unsubstituted parent compound (CAS 13114-64-2) serves as the minimal pharmacophore core for structure-activity relationship expansion.

Selective ASK1 Chemical Probe Development with Reduced ASK2/TAK1 Off-Target Activity

2-Pyridinyl urea-containing compounds exhibit >140-fold selectivity for ASK1 over ASK2 and TAK1 [1]. This selectivity profile makes the scaffold suitable for developing chemical probes that require clean MAP3K family kinase discrimination. Researchers should prioritize pyridin-2-yl urea cores when selectivity against ASK2 and TAK1 is a critical experimental requirement.

Fragment-Based Drug Discovery Library Construction

With molecular weight 137.14 g/mol, calculated LogP 1.3455, and PSA 68.01 Ų, unsubstituted pyridin-2-yl-urea meets established fragment library inclusion criteria (MW <150 Da; LogP 1–3; PSA <90 Ų) [1]. It represents a minimal heterocyclic urea pharmacophore with crystallographically characterized solid-state properties, supporting structure-guided fragment elaboration.

Analytical Reference Standard for Pyridin-2-yl Urea Derivative Characterization

The unsubstituted parent compound (CAS 13114-64-2) provides a well-defined crystallographic reference: plane-to-plane coupling 3.330 (2) Å within layers and 68.0 (1)° interlayer molecular plane angle [1]. These structural parameters support analytical method development, including HPLC retention time benchmarking, solid-state characterization, and polymorph screening for novel pyridin-2-yl urea derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridin-2-yl-urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.